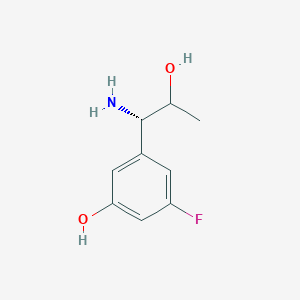
1,3,7,9-Tetrachlorodibenzothiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,7,9-Tetrachlorodibenzothiophene is a polychlorinated dibenzothiophene, a class of compounds known for their structural similarity to polychlorinated dibenzofurans and polychlorinated dibenzo-p-dioxins. These compounds are sulfur-containing dioxin-like chemicals that have been detected in various environmental matrices and are considered to pose potential ecological health risks .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7,9-Tetrachlorodibenzothiophene typically involves the chlorination of dibenzothiophene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions often include elevated temperatures to facilitate the chlorination process .
Industrial Production Methods
it is likely that large-scale production would follow similar chlorination processes as those used in laboratory synthesis, with additional steps for purification and quality control to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
1,3,7,9-Tetrachlorodibenzothiophene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogen exchange reactions using halogenating agents like bromine or iodine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of partially or fully dechlorinated dibenzothiophenes.
Substitution: Formation of dibenzothiophenes with different halogen substituents.
科学研究应用
1,3,7,9-Tetrachlorodibenzothiophene has several applications in scientific research:
Environmental Studies: Used as a model compound to study the behavior and fate of polychlorinated dibenzothiophenes in the environment.
Toxicology: Investigated for its toxicological effects and potential health risks to humans and wildlife.
Analytical Chemistry: Used as a standard in the development and validation of analytical methods for detecting and quantifying polychlorinated dibenzothiophenes in environmental samples.
作用机制
The mechanism of action of 1,3,7,9-Tetrachlorodibenzothiophene involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can induce the expression of various genes involved in xenobiotic metabolism, leading to the production of enzymes such as cytochrome P450s. These enzymes can further metabolize the compound, potentially leading to the formation of reactive intermediates that can cause cellular damage .
相似化合物的比较
Similar Compounds
2,3,7,8-Tetrachlorodibenzothiophene: Another polychlorinated dibenzothiophene with similar structural and toxicological properties.
2,3,7,8-Tetrachlorodibenzo-p-dioxin: A well-known dioxin with higher toxicity but similar environmental persistence.
2,3,7,8-Tetrachlorodibenzofuran: A structurally related compound with similar environmental and health impacts.
Uniqueness
1,3,7,9-Tetrachlorodibenzothiophene is unique due to its specific chlorine substitution pattern, which can influence its chemical reactivity, environmental behavior, and toxicological properties. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for studying the effects of polychlorinated dibenzothiophenes .
属性
CAS 编号 |
134705-51-4 |
|---|---|
分子式 |
C12H4Cl4S |
分子量 |
322.0 g/mol |
IUPAC 名称 |
1,3,7,9-tetrachlorodibenzothiophene |
InChI |
InChI=1S/C12H4Cl4S/c13-5-1-7(15)11-9(3-5)17-10-4-6(14)2-8(16)12(10)11/h1-4H |
InChI 键 |
GUFACPUHGVZSQJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1SC3=C2C(=CC(=C3)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.4]octan-5-YL)acetic acid](/img/structure/B13039865.png)








![(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13039928.png)


![Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B13039968.png)

